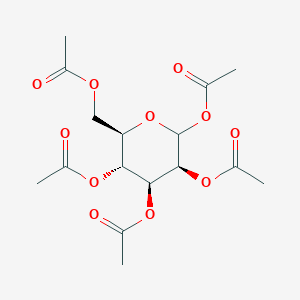

Actinotetraose hexatiglate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of actinotetraose hexatiglate involves isolating it from the mycelia of Actinomycete bacteria. Studies have detailed the isolation processes, identifying actinotetraose hexatiglate as a significant compound produced by these microorganisms. The synthesis process is crucial for obtaining pure samples for further study and analysis, providing insights into its molecular structure and potential chemical properties (Rickards et al., 1998; Guo et al., 2013).

Molecular Structure Analysis

Actinotetraose hexatiglate's molecular structure is characterized by its glucotetraose skeleton, a result of its non-reducing sugar composition. This structure is unique among glucotetraoses, contributing to its distinct chemical reactions and properties. The structural elucidation involves advanced techniques such as NMR and MS analyses, which have been instrumental in identifying the compound's precise molecular configuration (Guo et al., 2013).

Aplicaciones Científicas De Investigación

Marine Actinomycete Genus Salinispora: A Model for Natural Product Research

Actinotetraose hexatiglate is associated with the marine actinomycete genus Salinispora, a significant source for novel natural products. The genus has been developed as a model for natural product research, focusing on the unique chemical structures derived from it, their biological activities, and the synthetic and biosynthetic studies they have inspired. Advances in genome mining and genetic engineering techniques have furthered the exploration of products from specific biosynthetic gene clusters, showcasing the biosynthetic diversity emanating from a narrowly defined genus (Jensen, Moore, & Fenical, 2015).

Environmental Protection and Water Treatment

Actinotetraose hexatiglate, like other complex compounds, might be present in natural water environments or industrial effluents, where its transformation into various intermediates can pose monitoring and treatment challenges. Research into compounds like acetaminophen (ACT) informs strategies for handling such complex compounds in water systems. Studies show that ACT can transform into different intermediates, depending on environmental conditions, stressing the need for advanced treatment technologies in water and wastewater plants to manage these compounds and their metabolites (Vo et al., 2019).

Biofertilizers and Agricultural Applications

Actinotetraose hexatiglate's relation to Actinobacteria is crucial in the field of biofertilizers. Actinobacteria-based biofertilizers, particularly those focusing on phosphate solubilization, are seen as a beacon of hope for rock phosphate bioformulation. These biofertilizers, in combination with chemical fertilizers, can revolutionize agricultural practices, overcoming the solubility challenges of direct rock phosphate application (Soumare et al., 2020).

Nanotechnology in Agriculture

The development of nanoagrochemicals, including nanopesticides and nanofertilizers, is an emerging field with the potential to transform agricultural practices significantly. Actinotetraose hexatiglate, owing to its complex structure, may inspire the formulation of such advanced agricultural products. The scientific community is critically evaluating the progress made in this field over the last decade, examining products that might soon emerge on the market and analyzing how they can fit into current regulatory and commercial frameworks (Kah, 2015).

Mecanismo De Acción

Target of Action

Actinotetraose hexatiglate, also known as Tigloside, is a symmetrical tetrasaccharide esterified with Tiglic acids . It is detected as a secondary metabolite of an actinomycete strain Amycolatopsis .

Mode of Action

It is known that the compound is a co-metabolite of quinaldopeptin, a potent antitumor agent . This suggests that Actinotetraose hexatiglate may have a role in the biochemical pathways involved in the action of quinaldopeptin.

Biochemical Pathways

Given its association with quinaldopeptin, it may be involved in the pathways related to antitumor activity .

Result of Action

It is known that the compound lacks significant antimicrobial activity .

Action Environment

It is known that the compound is produced by an actinomycete strain isolated from a western australian soil sample , suggesting that it may be adapted to function in specific environmental conditions.

Propiedades

IUPAC Name |

[(2R,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6R)-3-hydroxy-6-(hydroxymethyl)-4,5-bis[[(E)-2-methylbut-2-enoyl]oxy]oxan-2-yl]oxy-6-[[(E)-2-methylbut-2-enoyl]oxymethyl]oxan-2-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4R,5R,6R)-3-hydroxy-6-(hydroxymethyl)-4,5-bis[[(E)-2-methylbut-2-enoyl]oxy]oxan-2-yl]oxyoxan-2-yl]methyl (E)-2-methylbut-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H78O27/c1-13-23(7)45(63)69-21-31-33(57)35(59)43(79-51-37(61)41(77-49(67)27(11)17-5)39(29(19-55)71-51)75-47(65)25(9)15-3)53(73-31)81-54-44(36(60)34(58)32(74-54)22-70-46(64)24(8)14-2)80-52-38(62)42(78-50(68)28(12)18-6)40(30(20-56)72-52)76-48(66)26(10)16-4/h13-18,29-44,51-62H,19-22H2,1-12H3/b23-13+,24-14+,25-15+,26-16+,27-17+,28-18+/t29-,30-,31-,32-,33-,34-,35+,36+,37-,38-,39-,40-,41-,42-,43-,44-,51+,52+,53-,54-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHAUYHDLIURVPC-ZNKXWPPQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)COC(=O)C(=CC)C)O)O)OC3C(C(C(C(O3)CO)OC(=O)C(=CC)C)OC(=O)C(=CC)C)O)OC4C(C(C(C(O4)CO)OC(=O)C(=CC)C)OC(=O)C(=CC)C)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C(=O)OC[C@H]1O[C@@H]([C@@H]([C@H]([C@@H]1O)O)O[C@@H]2O[C@@H]([C@H]([C@@H]([C@H]2O)OC(=O)/C(=C/C)/C)OC(=O)/C(=C/C)/C)CO)O[C@H]3O[C@@H]([C@H]([C@@H]([C@H]3O[C@@H]4O[C@@H]([C@H]([C@@H]([C@H]4O)OC(=O)/C(=C/C)/C)OC(=O)/C(=C/C)/C)CO)O)O)COC(=O)/C(=C/C)/C)\C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H78O27 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1159.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Actinotetraose hexatiglate | |

Q & A

Q1: What is Actinotetraose Hexatiglate and where is it found?

A1: Actinotetraose hexatiglate, also known as tigloside, is a naturally occurring tetrasaccharide metabolite. It features a unique non-reducing glucotetraose skeleton esterified with six tiglate groups [, ]. This compound was first isolated from an Actinomycete strain A499, belonging to the genera Amycolatopsis or Amycolata, found in a Western Australian soil sample []. More recently, it has also been isolated from Amycolatopsis sp. HCa1, an actinobacteria strain found in the gut of a grasshopper [].

Q2: What is the structure of Actinotetraose Hexatiglate?

A2: While the provided abstracts don't explicitly state the molecular formula or weight, they emphasize that Actinotetraose Hexatiglate is a hexa-ester of a novel non-reducing glucotetraose []. This means it consists of four glucose units linked together in a specific configuration, with six tiglate groups (tiglic acid esters) attached to the sugar molecule. The exact positions of these tiglate groups would require further analysis of the spectroscopic data mentioned in the research.

Q3: Are there other similar compounds produced by these bacteria?

A3: Yes, alongside Actinotetraose Hexatiglate, the Amycolatopsis sp. HCa1 strain was found to produce six other related tetrasaccharide derivatives: three new compounds named Actinotetraoses I-K, and three previously known compounds, Actinotetraoses A-C []. This suggests that these bacteria may have a biosynthetic pathway capable of producing a variety of structurally related oligosaccharides.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Methylsulfonylsulfanylmethyl)phenyl]methanol](/img/structure/B15131.png)

![DI-[2-(4-Pyridyl)ethyl]sulfide](/img/structure/B15134.png)